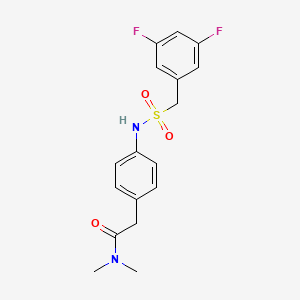

2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide

Beschreibung

2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a sulfonamide group, which is known for its biological activity, and a difluorophenyl group, which can enhance the compound’s stability and reactivity.

Eigenschaften

IUPAC Name |

2-[4-[(3,5-difluorophenyl)methylsulfonylamino]phenyl]-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O3S/c1-21(2)17(22)9-12-3-5-16(6-4-12)20-25(23,24)11-13-7-14(18)10-15(19)8-13/h3-8,10,20H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLXWVIOJAMLGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide typically involves multiple steps. One common method includes the following steps:

Formation of the sulfonamide group: This can be achieved by reacting 3,5-difluorobenzylamine with a sulfonyl chloride derivative under basic conditions.

Coupling with the acetamide moiety: The resulting sulfonamide is then coupled with N,N-dimethylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide has several scientific research applications:

Medicinal Chemistry: The compound’s sulfonamide group is known for its antimicrobial and anti-inflammatory properties, making it a potential candidate for drug development.

Materials Science: The stability and reactivity of the difluorophenyl group make this compound useful in the synthesis of advanced materials, such as polymers and coatings.

Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonamide-sensitive enzymes and receptors.

Wirkmechanismus

The mechanism of action of 2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The difluorophenyl group can enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide include other sulfonamide derivatives and fluorinated aromatic compounds. For example:

Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

Difluorobenzene derivatives: Compounds with similar stability and reactivity due to the presence of fluorine atoms.

The uniqueness of this compound lies in its combination of a sulfonamide group with a difluorophenyl moiety, which can provide enhanced biological activity and stability compared to other similar compounds .

Biologische Aktivität

2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide (CAS Number: 1396629-94-9) is a synthetic compound that falls within the class of sulfonamides. The unique structural features of this compound, particularly the difluorophenyl and dimethylacetamide moieties, suggest potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 368.4 g/mol. Its structure includes a sulfonamide group, which is known for its diverse applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈F₂N₂O₃S |

| Molecular Weight | 368.4 g/mol |

| CAS Number | 1396629-94-9 |

The biological activity of sulfonamides often involves inhibition of bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway. This mechanism is relevant to the compound under discussion, as its sulfonamide group may impart similar antibacterial properties.

Antimicrobial Properties

Research indicates that compounds within the sulfonamide class exhibit significant antimicrobial activity. The presence of the difluorophenyl group in this compound could enhance its potency against various bacterial strains. Studies have shown that modifications in the phenyl ring can lead to increased binding affinity and efficacy against resistant strains.

Anti-inflammatory Effects

In addition to antibacterial properties, sulfonamides have been noted for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This aspect is particularly relevant in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted on structurally similar compounds demonstrated that modifications in the sulfonamide structure could lead to enhanced activity against Gram-positive and Gram-negative bacteria. The introduction of fluorine substituents has been linked to improved antibacterial properties due to increased lipophilicity and membrane permeability.

- In Vivo Studies : In vivo studies involving animal models have shown that compounds similar to this compound can significantly reduce bacterial load in infected tissues, suggesting effective systemic absorption and distribution.

- Cytotoxicity Assessment : Cytotoxicity assays indicate that while the compound exhibits antibacterial activity, it also shows a favorable safety profile with minimal toxicity towards human cell lines at therapeutic concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-((3,5-difluorophenyl)methylsulfonamido)phenyl)-N,N-dimethylacetamide?

- Methodological Answer : The synthesis typically involves sequential steps:

Sulfonamide Formation : React 3,5-difluorophenylmethanesulfonyl chloride with 4-aminophenylacetamide under basic conditions (e.g., triethylamine) in anhydrous THF at 0–5°C .

N,N-Dimethylation : Treat the intermediate with methyl iodide in the presence of a strong base (e.g., NaH) in DMF at 60°C for 12 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .

Critical parameters include pH control during sulfonamide coupling and inert atmosphere maintenance to prevent oxidation .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify the sulfonamide NH proton (δ 10.2–10.8 ppm) and dimethylacetamide methyl groups (δ 2.8–3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .

- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm) and amide C=O (~1650 cm) .

Q. How do key functional groups (e.g., sulfonamide, difluorophenyl) influence reactivity?

- Methodological Answer :

- The 3,5-difluorophenyl group enhances electrophilicity via electron-withdrawing effects, facilitating nucleophilic substitution reactions .

- The sulfonamide moiety participates in hydrogen bonding with biological targets (e.g., enzymes), critical for activity studies. Stability under acidic conditions must be tested via pH titration .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or biological activity of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict charge distribution, dipole moments, and reaction transition states. Compare with experimental NMR data to validate .

- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinases) to identify binding hotspots. Software like GROMACS or AutoDock can prioritize analogs for synthesis .

- Reaction Path Search : Apply ICReDD’s computational-experimental feedback loop to optimize reaction conditions (e.g., solvent selection, catalyst screening) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

-

Assay Replication : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, discrepancies in IC values may arise from varying ATP concentrations in kinase assays .

-

Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism reduces observed activity in vivo vs. in vitro .

-

Structural-Activity Relationship (SAR) : Compare with analogs (Table 1) to isolate substituent effects. For example, replacing 3,5-difluorophenyl with 4-chlorophenyl may alter solubility and target affinity .

Table 1: Structurally Related Analogs and Key Features

Compound Name Key Modifications Biological Activity Trend N-(4-chloro-2-fluorophenyl)-... Chlorine substitution Enhanced kinase inhibition N-(3,5-dimethylphenyl)-... Methyl groups Reduced solubility Ethyl 4-(2-{[3-(2,5-dimethylphenyl)... Ethyl ester derivative Improved metabolic stability Source: Adapted from structural analogs in

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to prevent hydrolysis of the sulfonamide group .

- Light Sensitivity : Store in amber vials under nitrogen; monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

- Prodrug Design : Modify the acetamide to a phosphate ester for enhanced aqueous solubility and controlled release .

Contradiction Analysis & Experimental Design

Q. Why do some studies report high anticancer activity while others show minimal effects?

- Methodological Answer :

- Target Selectivity : Screen against a panel of 50+ kinases to identify off-target effects. Use kinome-wide profiling (e.g., KinomeScan) to clarify specificity .

- Microenvironment Factors : Test activity under hypoxic vs. normoxic conditions; hypoxia may downregulate target expression .

- Data Normalization : Re-analyze raw data using standardized controls (e.g., staurosporine as a positive control) to minimize inter-lab variability .

Key Research Gaps & Future Directions

- Mechanistic Studies : Use CRISPR-Cas9 knockout models to validate target engagement in disease-relevant pathways .

- Formulation Development : Explore nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance bioavailability .

- Multi-Omics Integration : Combine proteomics and metabolomics to map downstream signaling effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.